molecular formula C18H18ClN3O2 B2415570 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine CAS No. 477862-03-6

7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

Cat. No.: B2415570
CAS No.: 477862-03-6
M. Wt: 343.81
InChI Key: MBTJYWBMHQYUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine” is a synthetic compound with the CAS Number: 477856-33-0 . It has a molecular weight of 315.76 . This compound is also known as PD153035 and is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) kinase.


Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives, including “this compound”, has been a significant target in medicinal chemistry . These compounds have received attention due to their diverse biopharmaceutical activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14ClN3O2/c1-21-11-4-6-13 (15 (8-11)22-2)20-16-12-5-3-10 (17)7-14 (12)18-9-19-16/h3-9H,1-2H3, (H,18,19,20) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Structural Characterization

The compound 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine and its derivatives have been synthesized and structurally characterized in various studies. Yan and Ouyang (2013) synthesized and characterized several quinazoline derivatives, including derivatives of this compound. Their work provides insights into the synthetic pathways and the structural properties of these compounds (Yan & Ouyang, 2013).

Antimicrobial and Antitubercular Activity

Compounds derived from this compound have been evaluated for their antimicrobial and antitubercular activities. Anand et al. (2011) investigated a series of derivatives for their antitubercular activity against Mycobacterium tuberculosis, noting significant potency in certain derivatives (Anand et al., 2011).

Antitumor and Anticancer Activity

Research has also been conducted on the antitumor and anticancer activities of quinazoline derivatives. For instance, a study by Noolvi and Patel (2013) synthesized and characterized a novel series of quinazoline derivatives, examining their effectiveness against cancer cell lines and their potential as antitumor agents (Noolvi & Patel, 2013). Additionally, research by Gui-ping (2012) synthesized 4-(3′-chlorophenylamino)-6-methoxy quinazoline compounds, exploring their antitumor activity to Bcap-37 cells in vitro (Gui-ping, 2012).

Antioxidant Activity

Compounds with quinazoline scaffolds, including derivatives of this compound, have been synthesized and evaluated for their antioxidant activities. Bocchini et al. (2020) conducted a study on the synthesis and antioxidant activity of new selenium-containing quinolines, indicating significant potential in this area (Bocchini et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine” and similar compounds lie in their potential for drug discovery and optimization . Their diverse biological activities make them promising candidates for the development of novel therapeutic agents .

Properties

IUPAC Name

7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-23-16-6-3-12(9-17(16)24-2)7-8-20-18-14-5-4-13(19)10-15(14)21-11-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTJYWBMHQYUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.